![molecular formula C25H21FN2O5S B2636756 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-55-1](/img/structure/B2636756.png)
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matrix Metalloprotease-13 Targeting for Osteoarthritis
A study explored the potential of various chemical compounds in targeting Matrix Metalloproteinases (MMPs) and ADAMTSs, crucial in the progression of osteoarthritis. One such compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, demonstrated promising results. It significantly reduced MMP13 mRNA expression in IL-1β-induced chondrosarcoma cells without causing serious cytotoxicity. Furthermore, it attenuated ERK- and p-38-phosphorylation as well as JNK phosphorylation. When combined with low-dose betamethasone, it notably reduced both MMP13 and ADAMTS9 mRNA expression, suggesting its potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints (Inagaki et al., 2022).
Cytotoxic Activity in Cancer Cell Lines
Sulfonamide derivatives, including compounds related to 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. One study demonstrated that specific compounds in this category showed potent cytotoxic activity against breast and colon cancer cell lines, indicating their potential in cancer treatment (Ghorab et al., 2015).
Structural Studies and Properties of Amide Derivatives
Research on amide-containing isoquinoline derivatives revealed interesting structural aspects and properties. For instance, certain compounds formed gels or crystalline salts upon treatment with mineral acids. These compounds also demonstrated unique fluorescence properties, with some showing stronger fluorescence emission at lower wavelengths compared to their parent compounds. These findings highlight the diverse structural and functional properties of these compounds, which could have implications in material science and fluorescence-based applications (Karmakar et al., 2007).
Enzyme Inhibitory Activities and Molecular Docking
Compounds related to 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide have been synthesized and analyzed for their enzyme inhibitory activities. A study focusing on various synthesized compounds revealed their potential inhibitory effects on enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking and structure-activity relationship studies provided insights into the binding modes of these compounds against the studied enzymes, further affirming their potential in pharmaceutical applications (Virk et al., 2018).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-4-17(26)5-11-20)14-28(22)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJBZYSGRMFGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

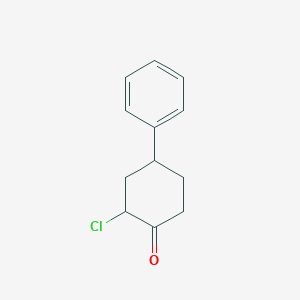
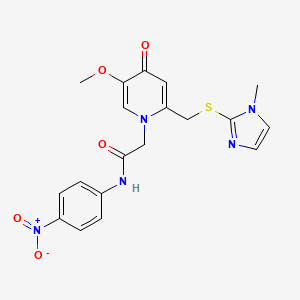
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
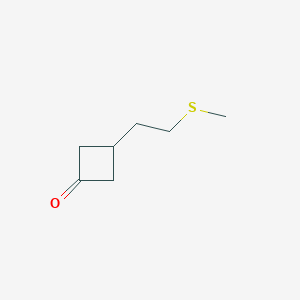
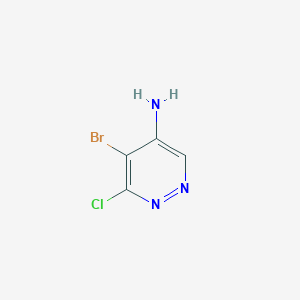
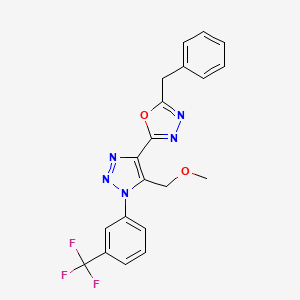
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
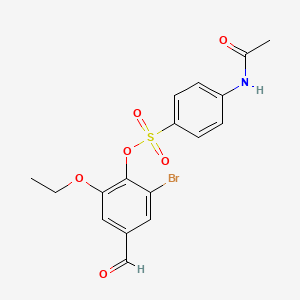
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)
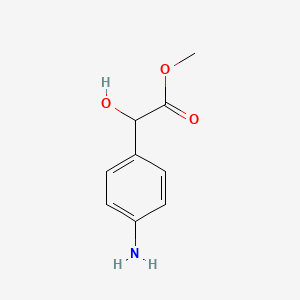
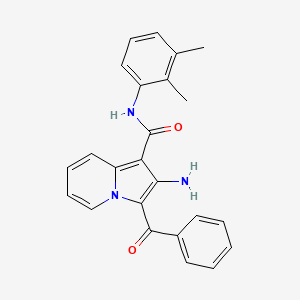
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)